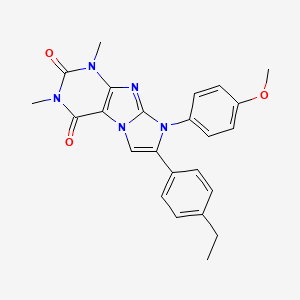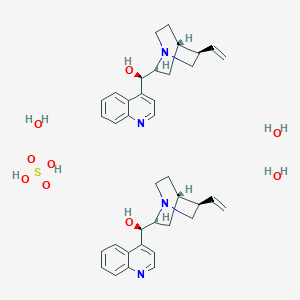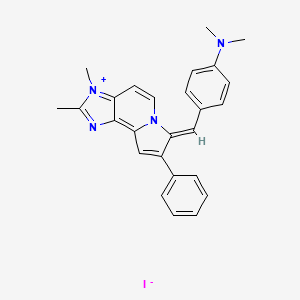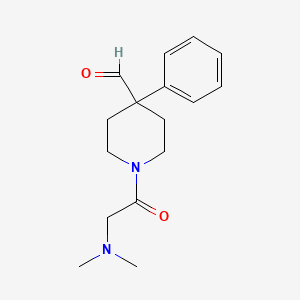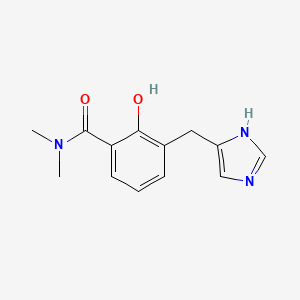
N,N-Dimethyl-2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide is a complex organic compound that features both benzamide and imidazole functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide typically involves the condensation of a benzamide derivative with an imidazole derivative. One common method involves the reaction of 2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzoic acid with N,N-dimethylamine under acidic conditions to form the desired benzamide compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or solid acid catalysts may be employed to facilitate the reaction .
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline ring.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 2-keto-3-(1H-imidazol-4-ylmethyl)benzamide.
Reduction: Formation of N,N-dimethyl-2-hydroxy-3-(1H-imidazolin-4-ylmethyl)benzamide.
Substitution: Formation of halogenated derivatives such as 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-5-chlorobenzamide.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The benzamide moiety can interact with protein targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
N,N-Dimethylbenzamide: Lacks the hydroxyl and imidazole groups, making it less versatile in terms of chemical reactivity.
2-Hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide: Similar structure but without the N,N-dimethyl groups, affecting its solubility and interaction with biological targets.
N,N-Dimethyl-2-hydroxybenzamide: Lacks the imidazole ring, reducing its potential as a ligand for metal ions.
Propiedades
Número CAS |
127170-94-9 |
|---|---|
Fórmula molecular |
C13H15N3O2 |
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H15N3O2/c1-16(2)13(18)11-5-3-4-9(12(11)17)6-10-7-14-8-15-10/h3-5,7-8,17H,6H2,1-2H3,(H,14,15) |
Clave InChI |
ASILEQFPRKFMKK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC=CC(=C1O)CC2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


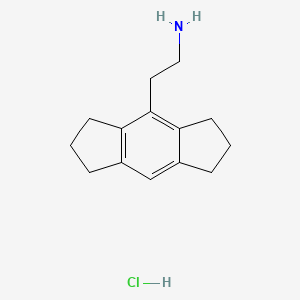
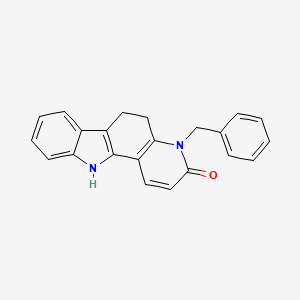
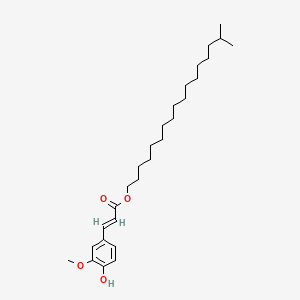
![N-(4-aminophenyl)-3-[4-(6-methoxypyridin-2-yl)piperazin-1-yl]propanamide;trihydrate;tetrahydrochloride](/img/structure/B12749181.png)
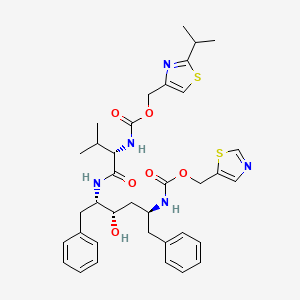
![(Z)-but-2-enedioic acid;1-[[5-chloro-2-(2-methylphenyl)sulfanylphenyl]methyl]-4-methylpiperazine](/img/structure/B12749194.png)
